2-苯基嘧啶-5-羧酸乙酯

描述

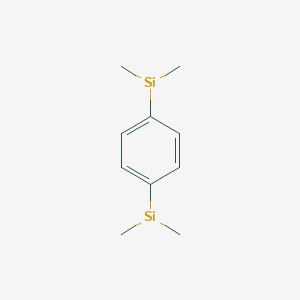

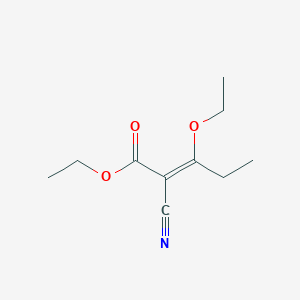

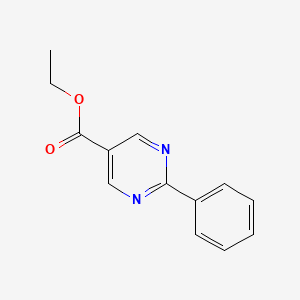

Ethyl 2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at the 5-position and the phenyl group at the 2-position are indicative of the compound's potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of amino esters as starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, which was reacted with phenylisothiocyanate to afford a thiourea derivative that underwent further cyclization reactions under different conditions . Similarly, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of ethyl esters in the synthesis of complex heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a mecarbinate derivative was determined using single-crystal X-ray diffraction studies, and the optimized molecular structure was confirmed with DFT calculations . The molecular structure of ethyl 2-phenylpyrimidine-5-carboxylate itself would likely be planar due to the aromatic nature of the pyrimidine ring and the phenyl group.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the formation of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates, which could be further hydrolyzed or decarboxylated . The reactivity of the pyrimidine ring allows for the introduction of various functional groups, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-phenylpyrimidine-5-carboxylate derivatives can vary widely depending on the substituents present on the pyrimidine ring. For example, the introduction of a bromo and a methoxy group on the pyrimidine ring can lead to the formation of compounds with different solubility and reactivity . The presence of electron-withdrawing or electron-donating groups can also affect the acidity of the hydrogen atoms on the pyrimidine ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions .

科学研究应用

微波介导合成

2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-羧酸乙酯用于在无溶剂条件下微波介导的新型嘧啶并[1,2-a]嘧啶区域选择性合成中 (Eynde et al., 2001).

抗菌剂合成

它在合成某些巯基和氨基嘧啶衍生物中发挥作用,这些衍生物是潜在的抗菌剂 (El-kerdawy et al., 1990).

细胞毒活性研究

衍生物 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯用于合成和研究具有针对不同细胞系的不同细胞毒活性的新型 5-甲基-4-硫代嘧啶衍生物 (Stolarczyk et al., 2018).

苯并[b]嘧啶并[4,5-f]氮杂环辛的合成

用于合成苯并[b]嘧啶并[4,5-f]氮杂环辛环系的首个实例 (Schwan & Miles, 1982).

2,4-二取代-5-嘧啶甲酸乙酯和甲酯的合成

它参与了 2-二甲氨基亚甲基-3-氧代烷酸乙酯与 N-C-N 双亲核试剂的反应,合成 4-取代的 2-氨基-、2-甲基-或 2-苯基-5-嘧啶甲酸的酯 (Schenone et al., 1990).

CK2 抑制剂的制备

由 2-苯基嘧啶-5-羧酸乙酯合成的 5-溴嘧啶-4-羧酸乙酯用于制备有效的 CK2 抑制剂 (Regan et al., 2012).

衍生物合成和药理学检验

用于合成嘧啶并[5,4-e]-1,3-噻嗪和嘧啶并[4,5-d]嘧啶的衍生物,具有多种药理活性,包括镇痛、抗炎和免疫抑制作用 (Malinka et al., 1989).

可溶性聚合物辅助合成

它参与了比较使用 Merrifield 树脂和可溶性聚合物进行 1,2,3,4-四氢-6-甲基-2-氧代-4-苯基嘧啶-5-羧酸乙酯多步合成的实验条件 (Eynde & Watté, 2003).

抗菌活性评估

1,2,3,4-四氢-6-甲基-2-氧代-4-苯基嘧啶-5-羧酸乙酯用于合成一系列 2-(羟亚氨基)-二氢嘧啶-5-羧酸,具有显着至中等的抗菌活性和有希望的抗真菌活性 (Shastri & Post, 2019).

安全和危害

属性

IUPAC Name |

ethyl 2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXNMWBLJLAMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440772 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenylpyrimidine-5-carboxylate | |

CAS RN |

85386-14-7 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。